10-butyl-1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
10-butyl-1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-butyl-1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
N-arylation Reaction: The initial step involves the N-arylation of 2-aminophenol with 2-halogenated benzoic or phenylacetic acids to form multi-functionalized triarylamines.
Intramolecular Lactonization or Acylation: This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions to form the dibenzo[b,f][1,4]oxazepin-11(10H)-one core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-butyl-1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be hydrogenated to form various reduced derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon (Pd/C) or iridium complexes.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various substituted dibenzo[b,f][1,4]oxazepines and their reduced or oxidized derivatives .
Scientific Research Applications
10-butyl-1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 10-butyl-1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones
- Acridones
- 7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones
- Dibenzo[b,f]azepin-10(11H)-ones
Uniqueness
10-butyl-1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-butyl-7-(4-methoxyphenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-3-4-13-25-19-7-5-6-8-20(19)32-22-15-16(26(28)29)14-21(23(22)24(25)27)31-18-11-9-17(30-2)10-12-18/h5-12,14-15H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKLVGLYZUIDDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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